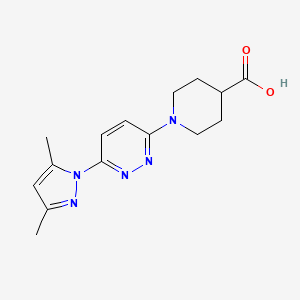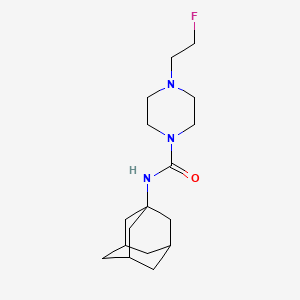![molecular formula C18H19N3O3S2 B2497737 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 477497-66-8](/img/structure/B2497737.png)
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves several steps, including the formation of benzamide derivatives through reactions such as the Pummerer-type cyclization and the addition of Grignard reagents to thioformamides, leading to tertiary amines or sulfonamide derivatives (Saitoh et al., 2001), (Murai, 2016).
Molecular Structure Analysis
Crystal structure analysis is pivotal for understanding the molecular arrangement and interactions within such compounds. X-ray diffraction studies have been utilized to elucidate the structures of similar benzamide derivatives, revealing details about their crystalline forms and intermolecular interactions (Rublova et al., 2017), (Li et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with thiols, showcasing specific reactions that can be harnessed for synthesizing targeted molecular structures. For example, the creation of fluorescent thiol derivatives highlights the compound’s selective reactivity and potential for further chemical modifications (Toyo’oka et al., 1989).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystal structure, are crucial for predicting the behavior of chemical compounds in various environments. Studies on related benzamide derivatives provide insights into these aspects, contributing to a deeper understanding of their stability and potential applications (Demir et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for comprehending how these compounds interact with other substances. Research into N-(arylsulfonyloxy)phthalimides, for instance, explores their rearrangement reactions, offering parallels to the chemical behavior of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide (Fahmy et al., 1977).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide, and related compounds, have been studied for their metabolic pathways. For example, Lu AA21004, a novel antidepressant, was found to be oxidized into various metabolites, involving the action of cytochrome P450 enzymes like CYP2D6, CYP2C9, and CYP3A4/5. The study by Hvenegaard et al. (2012) elucidates the enzymatic pathways and kinetics involved in the metabolism of such compounds.
Antifungal Activity
Certain benzamide derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, have shown promising antifungal activity. A study by Ienascu et al. (2018) demonstrates the antifungal potential of these compounds against pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum.
Mitosis Inhibition
Compounds like N-(1,1-dimethylpropynyl) benzamide series, closely related to the given compound, have been observed to inhibit mitosis in plant cells. The research by Merlin et al. (1987) highlights the significance of such compounds in understanding cell division processes in plants.
NO Production Inhibition
Benzamide derivatives have been isolated and studied for their potential in inhibiting nitric oxide (NO) production in microglia cells. Kim et al. (2009) identified new benzamide derivatives from Limonia acidissima with potent NO inhibitory activity, as detailed in their study (Kim et al., 2009).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of sulfanilamide derivatives, which include N-substituted benzamides. Lahtinen et al. (2014) provide insights into the physical properties, thermal behavior, and antimicrobial activities of these compounds (Lahtinen et al., 2014).
Chain-Growth Polycondensation
The use of phenyl benzamide in the synthesis of well-defined aramides and block copolymers is documented by Yokozawa et al. (2002). Their research delves into the polymerization process and subsequent applications (Yokozawa et al., 2002).
Biological Evaluation
Saeed et al. (2015) investigated N-substituted benzamides for their potential biological applications, including inhibition of specific human enzymes. This research offers perspectives on the therapeutic implications of such compounds (Saeed et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)15-10-8-14(9-11-15)18(22)20-16-6-3-4-7-17(16)25-13-5-12-19/h3-4,6-11H,5,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORFNSPYGYBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)




![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)